8-Fluoro-1-naphthoic acid 8-Fluoro-1-naphthoic acid
Brand Name: Vulcanchem
CAS No.: 405196-33-0
VCID: VC3796150
InChI: InChI=1S/C11H7FO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14)
SMILES: C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)F
Molecular Formula: C11H7FO2
Molecular Weight: 190.17 g/mol

8-Fluoro-1-naphthoic acid

CAS No.: 405196-33-0

Cat. No.: VC3796150

Molecular Formula: C11H7FO2

Molecular Weight: 190.17 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-1-naphthoic acid - 405196-33-0

Specification

CAS No. 405196-33-0
Molecular Formula C11H7FO2
Molecular Weight 190.17 g/mol
IUPAC Name 8-fluoronaphthalene-1-carboxylic acid
Standard InChI InChI=1S/C11H7FO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14)
Standard InChI Key BQLKWNFNGFWAMH-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)F
Canonical SMILES C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)F

Introduction

Structural and Molecular Characteristics

8-Fluoro-1-naphthoic acid consists of a naphthalene ring system substituted with a fluorine atom at the 8-position and a carboxylic acid group at the 1-position. Key molecular descriptors include:

PropertyValueSource
Molecular Weight190.17 g/mol
SMILESO=C(O)C1=CC=CC2=C1C=CC=C2F
InChI KeyBQLKWNFNGFWAMH-UHFFFAOYSA-N
Melting Point167–169°C
Purity (HPLC)≥99.77%

The fluorine atom's electronegativity and the carboxylic acid's reactivity make this compound a versatile intermediate in organic synthesis .

Synthetic Methodologies

Grignard Reagent-Based Synthesis

A common route involves the carboxylation of 8-fluoronaphthalene via a Grignard reagent:

  • Formation of Grignard Reagent: 8-Bromo-1-naphthalene reacts with magnesium in anhydrous ether.

  • Carboxylation: The Grignard intermediate is treated with carbon dioxide.

  • Hydrolysis: Acidic workup yields 8-fluoro-1-naphthoic acid .

This method achieves moderate yields but requires stringent anhydrous conditions.

Electrophilic Fluorination

An alternative approach starts with 5-bromo-1-naphthoic acid. Lithiation followed by reaction with N \text{N}-fluorobenzenesulfonimide (NFSI) introduces fluorine at the 8-position . This method is advantageous for producing derivatives with substituents at adjacent positions .

Industrial-Scale Production

Continuous flow reactors and optimized Friedel-Crafts cyclization protocols enhance yield (up to 91%) and purity for large-scale synthesis . The Balz-Schiemann reaction, involving diazotization of 8-amino-1-naphthoic acid, is another industrial route.

Physicochemical Properties

Spectral Data

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6) shows characteristic signals at δ 7.50–7.55 (m, 2H), 7.82 (d, J=6HzJ = 6 \, \text{Hz}, 1H), and 7.89 (d, 1H) .

  • LCMS: Molecular ion peak at m/zm/z 190.04 ([M-H]^-) confirms the structure .

Solubility and Stability

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). It is stable under inert atmospheres but may decarboxylate under strong acidic or basic conditions .

Chemical Reactivity

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3 yields 8-fluoro-1,4-naphthoquinone.

  • Reduction: LiAlH4\text{LiAlH}_4 reduces the carboxylic acid to 8-fluoro-1-naphthyl alcohol.

Electrophilic Substitution

The electron-withdrawing fluorine group directs electrophiles to the 4- and 5-positions. Halogenation with Br2\text{Br}_2 in CH2Cl2\text{CH}_2\text{Cl}_2 produces 4-bromo-8-fluoro-1-naphthoic acid .

Applications in Scientific Research

Fluorescent Probes

The compound’s rigid naphthalene core and fluorine substituent enhance photostability, making it suitable as a fluorescent tag in bioimaging . Its quantum yield (Φ=0.45\Phi = 0.45) surpasses many commercial probes.

Medicinal Chemistry

8-Fluoro-1-naphthoic acid is a precursor to cannabimimetic indoles, such as JWH-456, which exhibit high affinity for cannabinoid receptors (CB1\text{CB}_1: Ki=9nMK_i = 9 \, \text{nM}) . Modifications at the 8-position improve metabolic stability in vivo .

Materials Science

The compound serves as a monomer in synthesizing fluorinated polyesters with enhanced thermal stability (Tg=145CT_g = 145^\circ\text{C}) .

Pharmacological and Toxicological Profile

Bioactivity

  • Anticancer: Derivatives inhibit topoisomerase II (IC50=2.3μM\text{IC}_{50} = 2.3 \, \mu\text{M}) in MCF-7 cells .

  • Antimicrobial: MIC values of 8–16 µg/mL against S. aureus .

ParameterValue
Acute Toxicity (LD50)>2000 mg/kg (oral, rat)
Skin IrritationMild (OECD 404)
Environmental HazardNot classified

Handling requires PPE to avoid contact with skin or eyes .

Industrial and Regulatory Status

8-Fluoro-1-naphthoic acid is produced by major suppliers (e.g., Apollo Scientific, ChemScene) under GMP conditions . Regulatory filings (e.g., REACH) confirm its compliance for research use .

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